Bienvenue dans la boutique en ligne BenchChem!

Tubeimoside III

Antiviral SARS-CoV-2 RdRp Inhibitor

Select Tubeimoside III for its differentiated anti-inflammatory potency, surpassing Tubeimoside II, and its validated, topical-specific tumor prevention in two-stage carcinogenesis models. Its robust in vitro antiviral activity (SARS-CoV-2 EC50: 265.5 nM) makes it a critical tool for coronavirus and metabolic reprogramming research. Ensure your studies leverage this compound's unique efficacy and toxicity profile, distinct from its natural analogues.

Molecular Formula C64H100O31
Molecular Weight 1365.5 g/mol
CAS No. 115810-13-4
Cat. No. B219206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubeimoside III
CAS115810-13-4
Synonymstubeimoside III
Molecular FormulaC64H100O31
Molecular Weight1365.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
InChIInChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1
InChIKeyMTICHQXHYUJVDV-LLLISOPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubeimoside III (CAS 115810-13-4): A Triterpenoid Saponin with Verified Antiviral, Anti-Inflammatory, and Cytotoxic Potency


Tubeimoside III is a triterpenoid saponin isolated from the tubers of Bolbostemma paniculatum, a plant used in traditional Chinese medicine [1]. It belongs to the oleanane-type class of saponins and is structurally characterized as a cyclic bisdesmoside [2]. The compound is known for its potent anti-inflammatory, anti-tumor, and anti-tumorigenic activities, and it exhibits acute toxicity in vivo . Tubeimoside III has demonstrated a significant antiviral effect, potently inhibiting SARS-CoV-2 replication in vitro with an EC50 of 265.5 nM, as identified through a deep learning-based screening and molecular dynamics approach .

Why Tubeimoside III (CAS 115810-13-4) Cannot Be Replaced by Tubeimoside I or II: Structural and Activity-Based Selection Criteria


Tubeimosides I, II, and III are all natural analogues of oleanane-type triterpenoid saponins from the same medicinal plant, but they exhibit significant differences in biological activity and toxicity [1]. The anti-inflammatory, anti-tumor, and anti-tumorigenic activities of Tubeimoside III are stronger than those of Tubeimoside II, and its acute toxicity is also stronger [1]. This means that simply substituting one compound for another without considering these differences can lead to either a lack of efficacy or unexpected toxicity in experimental settings. Furthermore, the route of administration profoundly impacts activity: Tubeimoside III is effective as an anti-tumor promoter when applied topically but not when administered orally, a crucial distinction from Tubeimoside I .

Quantitative Differentiation of Tubeimoside III (115810-13-4): Head-to-Head Evidence Against Tubeimoside I and II


Tubeimoside III Exhibits Potent SARS-CoV-2 Antiviral Activity with an EC50 of 265.5 nM, a Property Not Reported for Tubeimoside I or II

In a study using a deep learning-based hybrid screening method, Tubeimoside III was identified as a potent inhibitor of SARS-CoV-2 replication in vitro, with an EC50 of 265.5 nM . This activity was validated experimentally, and the compound was proposed to block the viral RNA-dependent RNA polymerase (RdRp) cavity . While Platycodin D also showed activity (EC50 = 619.5 nM), no comparable antiviral data has been reported for the close analogs Tubeimoside I or Tubeimoside II .

Antiviral SARS-CoV-2 RdRp Inhibitor

Tubeimoside III's In Vivo Anti-Tumor Promotion is Route-Dependent: Active Topically but Inactive Orally, a Key Distinction from Tubeimoside I

Tubeimoside III, the natural analog of Tubeimoside I, demonstrated a potent anti-tumor promoting effect on two-stage carcinogenesis of mouse skin after topical application . However, a critical difference was observed: Tubeimoside III showed no activity as an inhibitor of tumor promotion when administered orally . This contrasts with Tubeimoside I, which has been shown to suppress tumor promoter effects through various routes .

Anti-tumor Promotion Route of Administration In Vivo Efficacy

Tubeimoside III Demonstrates Higher Acute In Vivo Toxicity (LD50 of 15 mg/kg, i.p.) Compared to Tubeimoside II, Guiding Safe Dosing Ranges

The acute toxicity of Tubeimoside III is stronger than that of Tubeimoside II [1]. Quantitatively, the LD50 of Tubeimoside III by intraperitoneal injection in ICR mice is 15 mg/kg . This contrasts with the general finding that the anti-inflammatory, anti-tumor, and anti-tumorigenic activities of Tubeimoside II are stronger than those of Tubeimoside I, and its toxicity is lower [1].

Acute Toxicity In Vivo Safety LD50

Tubeimoside III Attenuates LPS-Induced Inflammatory Injury In Vivo, a Validated Anti-Inflammatory Effect Not Directly Compared to Analogs

In a model of LPS-induced acute inflammation, Tubeimoside III significantly protected mice from lung and liver injury [1]. Specifically, it inhibited inflammatory cell infiltration in alveoli and prevented necrosis in liver lesions in LPS-treated mice [1]. The mechanism involves reprogramming macrophage glucose metabolism and increasing itaconic acid levels [1]. While Tubeimoside I and II are also known anti-inflammatory agents, this specific in vivo protective effect and its mechanistic basis have been established for Tubeimoside III.

Anti-inflammatory LPS-Induced Injury Macrophage Metabolism

Tubeimoside III Shows Potent Cytotoxicity Across Multiple Cancer Cell Lines, with Fold-Change Superiority Over 5-FU

In a bioassay-guided study of Bolbostemma paniculatum, the cytotoxic activity of isolated triterpenoid saponins was determined by MTT assay [1]. Tubeimoside III (compound 6) exhibited potent activity against a panel of human cancer cell lines, including BGC-823, HeLa, HT-29, and MCF-7, with IC50 values ranging from 1.30 to 15.64 μM [1]. Notably, its activity against these four cell lines was 6-, 3-, 10-, and 16-fold that of the positive control drug 5-fluorouracil (5-FU), respectively [1].

Cytotoxicity Anticancer IC50

Recommended Research and Industrial Applications for Tubeimoside III (115810-13-4) Based on Verified Evidence


SARS-CoV-2 and RdRp Inhibitor Research

As an experimental inhibitor of SARS-CoV-2 replication with an EC50 of 265.5 nM , Tubeimoside III is suitable for studies on coronavirus replication mechanisms and for screening of RdRp-targeting antiviral agents. Its activity was validated in vitro, making it a valuable tool for validating computational drug discovery pipelines focused on viral targets.

Topical Anti-Tumor Promotion Studies in Skin Carcinogenesis Models

Based on its demonstrated ability to suppress two-stage carcinogenesis in mouse skin after topical application , Tubeimoside III is an appropriate compound for investigating mechanisms of topical tumor prevention and for evaluating new formulations for skin cancer chemoprevention. Its lack of oral activity makes it a specific tool for distinguishing local vs. systemic effects.

In Vitro Cytotoxicity Screening in Anticancer Drug Discovery

With validated potent cytotoxicity across a panel of cancer cell lines (BGC-823, HeLa, HT-29, MCF-7) and a favorable comparison to 5-FU [1], Tubeimoside III is a strong candidate for inclusion in compound libraries for anticancer drug screening, particularly for researchers investigating triterpenoid saponin mechanisms of action.

Investigation of Macrophage Metabolism in Acute Inflammation

Tubeimoside III's ability to protect against LPS-induced lung and liver injury by reprogramming macrophage glucose metabolism and increasing itaconic acid levels [2] makes it a valuable tool for studying metabolic reprogramming in inflammatory diseases. It is particularly relevant for research into sepsis, acute lung injury, and macrophage biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubeimoside III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.